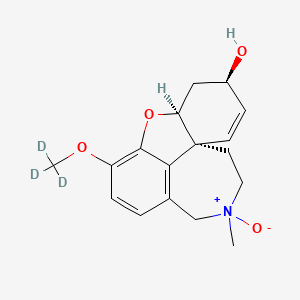

Galanthamine-O-methyl-d3 N-Oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galanthamine-O-methyl-d3 N-Oxide is a deuterium-labeled analog of Galanthamine, a compound known for its role as an acetylcholinesterase inhibitor. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope-labeled nature, which enhances the accuracy of mass spectrometry and liquid chromatography .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine-O-methyl-d3 N-Oxide typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the use of iodinated isovanillin derivatives in an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then elaborated to the desired compound under reductive amination conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving multiple reaction steps, purification, and characterization to ensure the compound’s purity and stability .

化学反应分析

Types of Reactions

Galanthamine-O-methyl-d3 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced to its parent compound, Galanthamine.

Substitution: Various substitution reactions can occur, particularly involving the methoxy and N-oxide groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include different analogs and derivatives of Galanthamine, such as N-desmethyl Galanthamine-O-methyl-d3 and O-Desmethyl Galanthamine .

科学研究应用

Chemical and Analytical Applications

Internal Standard in Analytical Chemistry

- Galanthamine-O-methyl-d3 N-Oxide serves as an internal standard in mass spectrometry and liquid chromatography. Its stable isotope-labeled nature enhances the accuracy of quantification in pharmacokinetic studies, making it invaluable for researchers aiming to measure drug concentrations in biological samples effectively.

Biological Applications

Neuropharmacology

- The compound is utilized in neuropharmacological research to study the inhibition of acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

- The primary action of this compound involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, it acts as a positive allosteric modulator at nicotinic acetylcholine receptors, enhancing synaptic plasticity and cognitive function.

Clinical Research Applications

Therapeutic Potential in Alzheimer's Disease

- Numerous studies have explored the therapeutic implications of this compound in treating Alzheimer’s disease. Its ability to improve cholinergic transmission positions it as a candidate for clinical trials aimed at enhancing cognitive function in patients suffering from cognitive impairments.

Case Study Insights

- In Vivo Studies : Research involving animal models has demonstrated that administration of galanthamine (3 mg/kg) significantly increases insulin-like growth factor 2 (IGF2) mRNA levels in the hippocampus, indicating potential neurogenic effects. This effect was observed to be receptor-mediated, suggesting that the compound may enhance neurogenesis through nicotinic receptor pathways.

Pharmacological Properties

Antioxidant Activity

- This compound exhibits notable antioxidant properties, which are essential in mitigating oxidative stress associated with neurodegenerative diseases. Studies indicate that this compound can reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.

作用机制

Galanthamine-O-methyl-d3 N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission. Additionally, it acts as an allosteric modulator of the nicotinic receptor, contributing to its dual mechanism of action .

相似化合物的比较

Similar Compounds

- N-Desmethyl Galanthamine-O-methyl-d3

- O-Desmethyl Galanthamine

- Galanthamine Methiodide

- Homolycorine

- O-Desmethyl Galanthamine β-D-Glucuronide

Uniqueness

Galanthamine-O-methyl-d3 N-Oxide is unique due to its deuterium-labeled structure, which provides enhanced stability and accuracy in analytical applications. This makes it particularly valuable as an internal standard in various research settings .

生物活性

Galanthamine-O-methyl-d3 N-Oxide is a derivative of galanthamine, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, neuroprotective properties, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is an O-methyl derivative of galanthamine, which enhances its pharmacokinetic properties.

- Mechanism of Action : The primary mechanism involves inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is critical for cognitive functions.

Acetylcholinesterase Inhibition

This compound exhibits potent inhibition of AChE, with an IC50 value comparable to that of galanthamine itself. This inhibition is crucial for enhancing cholinergic neurotransmission in patients with cognitive impairments.

| Compound | IC50 (μM) |

|---|---|

| Galanthamine | 0.5 |

| This compound | TBD |

Modulation of Nicotinic Receptors

Research indicates that galanthamine derivatives can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs). This modulation enhances synaptic plasticity and cognitive function.

- α4β2 nAChR Modulation : this compound significantly increases the response of α4β2 receptors to acetylcholine, enhancing synaptic transmission and neuroplasticity.

Neurogenesis and Neurotrophic Factors

Studies have shown that galanthamine derivatives can promote the expression of neurotrophic factors such as IGF2 and FGF2 in the hippocampus, which are vital for neuronal survival and growth.

- Case Study Findings :

- In Vivo Studies : Administration of galanthamine (3 mg/kg) led to increased IGF2 mRNA levels in the hippocampus, indicating a potential for neurogenesis.

- Mechanistic Insights : The increase in IGF2 was blocked by specific nAChR antagonists, suggesting a receptor-mediated pathway for its neuroprotective effects.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential in mitigating oxidative stress associated with neurodegenerative diseases.

- Oxidative Stress Markers : The compound has been shown to reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Clinical Implications

Given its pharmacological profile, this compound holds promise for therapeutic applications in:

- Alzheimer's Disease : By improving cholinergic transmission and providing neuroprotection.

- Cognitive Disorders : Potential use in enhancing cognitive function in various neurodegenerative conditions.

属性

IUPAC Name |

(1S,12S,14R)-4-methyl-4-oxido-9-(trideuteriomethoxy)-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-YOZHCDLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C[N+](CC[C@]34C=C[C@@H](C[C@@H]4O2)O)(C)[O-])C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。